molecular formula C20H26FN5O2 B2917494 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1797957-70-0

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2917494
CAS No.: 1797957-70-0
M. Wt: 387.459
InChI Key: BBPQMLCXNYNVCZ-UHFFFAOYSA-N
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Description

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26017043/]. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its high selectivity profile helps researchers minimize off-target effects in preclinical models. This inhibitor is intended for the study of signal transduction, apoptosis, and tumor growth inhibition in both in vitro and in vivo settings, providing crucial insights for the development of novel oncology therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-24-20(28)26(17-6-7-17)19(23-24)15-8-10-25(11-9-15)13-18(27)22-12-14-2-4-16(21)5-3-14/h2-5,15,17H,6-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPQMLCXNYNVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure includes a piperidine ring, a cyclopropyl group, and a triazole moiety, which collectively suggest diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of the compound is C21H29N5O4C_{21}H_{29}N_{5}O_{4}, with a molecular weight of approximately 415.5 g/mol. The presence of multiple functional groups such as amides and heterocycles contributes to its reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. For instance, the triazole moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Structural analogs have been reported to possess anticancer effects by inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE) and urease .

Comparative Analysis

To illustrate the potential of this compound relative to others with similar structures, the following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamidePyrrolidine ring; Hydroxy groupAntitumor activity
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesImidazole and pyrimidine ringsKinase inhibition
8-[3-(1-cyclopropylpyrazol)]Pyrazole ring; Cyclopropyl groupAnticancer properties

Case Studies

Research has demonstrated that triazole-containing compounds can significantly enhance metabolic stability while maintaining potency. For example, a study highlighted that replacing an amide group with a triazole moiety improved the potency of certain inhibitors against specific kinases .

Furthermore, studies on related piperidine derivatives have shown promising results in terms of antibacterial effectiveness against strains like Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of potential applications in treating infections .

Comparison with Similar Compounds

Triazolone Core Modifications

  • Cyclopropyl vs. Methyl/Ethyl Substituents: The cyclopropyl group at position 4 of the triazolone ring distinguishes the target compound from analogs like N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (), which bears a methyl group. Cyclopropyl groups are known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to linear alkyl chains .
  • Piperidine Linkage :
    The piperidine moiety in the target compound is analogous to 5k–5n (), where piperazine or piperidinyl groups are linked to pyridine or imidazothiazole systems. Piperidine’s conformational flexibility may improve target binding compared to rigid aromatic systems .

Benzyl Acetamide Variations

  • 4-Fluorobenzyl vs. 4-Chlorobenzyl/4-Methoxybenzyl: The 4-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in 5j () and the 4-methoxybenzyl group in 5k ().

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C21H25FN6O2 412.47 Not reported 4-cyclopropyl, 4-fluorobenzyl -
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide C18H24ClN5O4S 441.90 Not reported Methyl, 2-chlorobenzyl, methylsulfonyl
5j () C22H21ClN4O2S 441.94 138–140 4-chlorobenzyl, isopropyl
5m () C29H27FN6OS 527.20 80–82 4-fluorobenzyl, phenylimidazothiazole

Key Observations :

  • Melting Points : Fluorinated analogs (e.g., 5m ) exhibit lower melting points (80–82°C) compared to chlorinated derivatives (138–140°C for 5j ), likely due to reduced crystallinity from fluorine’s smaller atomic radius .
  • Molecular Weight : The target compound (412.47 g/mol) is lighter than 5m (527.20 g/mol), suggesting improved solubility and oral bioavailability.

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